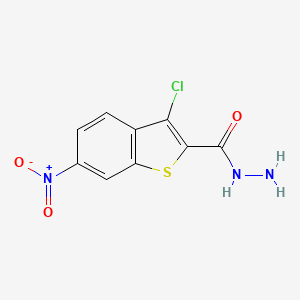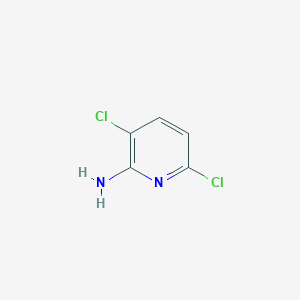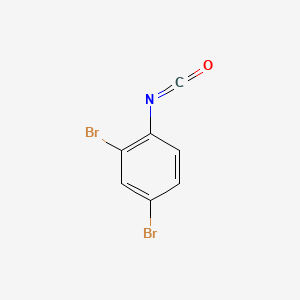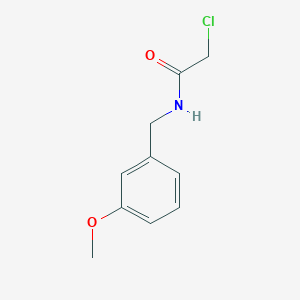
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 669739-31-5. It has a molecular weight of 299.71 . The IUPAC name for this compound is 8-chloro-2-(3-hydroxyphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline compounds, including 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C16H10ClNO3/c17-13-6-2-5-11-12 (16 (20)21)8-14 (18-15 (11)13)9-3-1-4-10 (19)7-9/h1-8,19H, (H,20,21) .Physical And Chemical Properties Analysis
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a solid at room temperature . The compound is stored at room temperature .科学的研究の応用
Analytical Applications
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives, such as quinoxaline-2-carboxylic acid, have been studied for their utility as analytical reagents. The solubility products of metal salts formed with these compounds, along with optimal pH ranges for precipitation, highlight their potential in the gravimetric determination of metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). This showcases their importance in analytical chemistry for metal ion detection and quantification Dutt, Sanayal, & Nag, 1968.
Photophysical Properties for Fluorophore Design
The compound's framework has inspired the synthesis of azole-quinoline-based fluorophores, indicating its significant role in designing new materials for fluorescence spectroscopy. These derivatives exhibit dual emissions and a large Stokes shift, making them suitable for studying solvent polarity and for applications in biochemistry and medicine as sensitive and selective probes Padalkar & Sekar, 2014.
Chelating Ion Exchangers
Derivatives of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, specifically those substituted on the quinoline ring, have been integrated into styrene-divinylbenzene polymers to create chelating ion exchangers. These materials demonstrate a high selectivity for metal ions, particularly cadmium, from aqueous solutions, highlighting their potential in environmental remediation and selective metal recovery Moberg et al., 1990.
Synthetic Intermediates for Antitumoral Compounds
Quinoline-2-carboxylic acid derivatives, including those similar to 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, cap the N-terminal of natural cyclic peptides with antitumoral activity. Their synthesis provides a convenient route for producing potential antitumoral agents, showing the compound's value in medicinal chemistry Riego et al., 2005.
特性
IUPAC Name |
8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDRLEUXWCWYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405473 |
Source


|
| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
669739-31-5 |
Source


|
| Record name | 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)







![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)
